molecular formula C8H16BrNO4 B11934244 Bromo-PEG3-CO-NH2

Bromo-PEG3-CO-NH2

Cat. No.: B11934244
M. Wt: 270.12 g/mol
InChI Key: ZOUVFTHMNIHAJB-UHFFFAOYSA-N
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Description

Bromo-PEG3-CO-NH2, also known as 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetamide, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (Proteolysis Targeting Chimera) linker, which plays a crucial role in the synthesis of PROTACs. PROTACs are a class of molecules that induce the degradation of specific proteins by utilizing the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-PEG3-CO-NH2 involves the reaction of polyethylene glycol with bromoethanol, followed by the introduction of an acetamide group. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG3-CO-NH2 primarily undergoes substitution reactions due to the presence of the bromo group. The bromo group can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example:

Scientific Research Applications

Bromo-PEG3-CO-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade specific proteins.

    Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.

    Industry: Utilized in the development of novel pharmaceuticals and bioconjugates

Mechanism of Action

The mechanism of action of Bromo-PEG3-CO-NH2 is primarily related to its role as a PROTAC linker. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary flexibility and distance between the two ligands, ensuring efficient protein degradation .

Comparison with Similar Compounds

Bromo-PEG3-CO-NH2 can be compared with other PEG-based PROTAC linkers such as:

  • Bromo-PEG2-CO-NH2
  • Bromo-PEG4-CO-NH2
  • Bromo-PEG5-CO-NH2

Uniqueness

The uniqueness of this compound lies in its specific PEG chain length, which provides an optimal balance between flexibility and rigidity. This balance is crucial for the efficient formation of PROTACs and their subsequent biological activity .

Properties

Molecular Formula

C8H16BrNO4

Molecular Weight

270.12 g/mol

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetamide

InChI

InChI=1S/C8H16BrNO4/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H2,10,11)

InChI Key

ZOUVFTHMNIHAJB-UHFFFAOYSA-N

Canonical SMILES

C(COCCBr)OCCOCC(=O)N

Origin of Product

United States

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